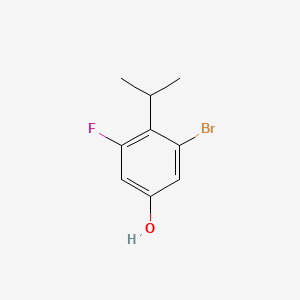

3-Bromo-5-fluoro-4-isopropylphenol

Description

Strategies for Aromatic Ring Functionalization

The core of synthesizing 3-Bromo-5-fluoro-4-isopropylphenol lies in the ability to introduce substituents at specific positions on the benzene (B151609) ring. The interplay of directing effects of the substituents is paramount in achieving the desired 3-bromo, 5-fluoro, 4-isopropyl arrangement.

The isopropyl group at position 4 and the hydroxyl group are both ortho-, para-directing activators. However, the steric bulk of the isopropyl group can influence the position of incoming electrophiles. The fluorine and bromine atoms, being halogens, are deactivating yet ortho-, para-directing. In the target molecule, the bromine and fluorine are meta to the isopropyl group and ortho and meta to the hydroxyl group, respectively. This substitution pattern suggests a carefully designed synthetic route that overcomes the natural directing effects of the initial substituents.

For instance, in the synthesis of related compounds like 4-isopropyl-3-methylphenol, the isopropylation of m-cresol (B1676322) is a known method. epo.orggoogle.com This reaction can lead to a mixture of isomers, highlighting the challenge in achieving specific substitution patterns. epo.orggoogle.com

Achieving the specific 3-bromo-5-fluoro substitution pattern on a 4-isopropylphenol (B134273) scaffold requires highly regioselective reactions. Modern synthetic methods offer several approaches to control the position of halogenation. One notable method is the use of N-halosuccinimides (such as NBS for bromination) in a solvent like hexafluoroisopropanol (HFIP). organic-chemistry.orgnih.gov This system has been shown to enable mild and regioselective halogenation of a wide range of aromatic compounds, often with high yields. organic-chemistry.orgnih.gov The unique properties of HFIP can enhance the reactivity of the halogenating agent and influence the regiochemical outcome. organic-chemistry.org

Another strategy involves the isomerization of substituted aromatics. For example, the synthesis of 1-bromo-3-fluorobenzene (B1666201) can be achieved through the isomerization of other bromofluorobenzene isomers in the presence of a catalyst like aluminum chloride. google.com This indicates that thermodynamic control can sometimes be used to obtain a desired, less kinetically favored isomer.

Phenolic Compound Synthesis

The phenolic hydroxyl group is a key feature of the target molecule. Its introduction can be achieved either through direct hydroxylation of a pre-functionalized aromatic ring or by derivatizing a precursor that already contains a group that can be converted to a hydroxyl group.

Direct hydroxylation of a substituted benzene ring can be challenging due to the high reactivity of the hydroxyl group and the potential for over-oxidation. More commonly, the hydroxyl group is introduced via the diazotization of an amino group. For example, a substituted aniline (B41778) can be converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol (B47542). This is a versatile method that allows for the introduction of the hydroxyl group at a specific position determined by the location of the amino group in the precursor. For instance, a potential precursor like 3-bromo-5-fluoro-4-isopropylaniline could be synthesized and then converted to the target phenol.

A common and often more controlled approach is to start with a substituted benzene derivative that can be converted into the final phenolic compound. A plausible precursor for this compound is 4-isopropylaniline (B126951) or its derivatives. chemicalbull.comnih.gov The synthesis of N-isopropyl-4-fluoroaniline from 4-fluoronitrobenzene has been reported, involving catalytic hydrogenation. prepchem.comgoogle.com Similarly, 2-methyl-4-isopropylaniline can be prepared from isopropylbenzene through nitration followed by reduction. google.com These anilines can then undergo diazotization and hydrolysis to yield the corresponding phenols.

Another approach could involve the synthesis of 4-isopropylphenol itself, which is produced by the alkylation of phenol with propylene. wikipedia.org This compound could then be subjected to regioselective halogenation. The production of 4-isopropylphenol from phenol and 2-isopropylphenol (B134262) has also been described. google.com

Introduction of Halogen Substituents

The introduction of bromine and fluorine atoms onto the aromatic ring is a critical step. The timing of this introduction (before or after the introduction of the isopropyl and hydroxyl groups) and the reagents used will determine the success of the synthesis.

Electrophilic aromatic substitution is the most common method for introducing halogens. For bromination, reagents like molecular bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS) are frequently used. For fluorination, direct reaction with fluorine gas is highly reactive and non-selective. Therefore, milder fluorinating agents or indirect methods are preferred.

A potential route could involve the bromination of a fluorinated precursor. For example, the synthesis of 1-bromo-4-fluorobenzene (B142099) is achieved by the bromination of fluorobenzene. wikipedia.org The synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) has been achieved from 4-fluorobenzoyl fluoride (B91410) via bromination. google.com

For the target molecule, a plausible strategy would be the sequential halogenation of 4-isopropylphenol. The directing effects of the hydroxyl and isopropyl groups would favor substitution at the positions ortho and para to these groups. To achieve the desired 3,5-dihalo substitution, specific blocking groups or reaction conditions that override these directing effects would be necessary. The use of specialized halogenating systems, such as those employing HFIP, could be crucial in achieving the desired regioselectivity. organic-chemistry.orgnih.gov Research on the synthesis of related compounds like 3-bromo-5-fluorophenol (B1288921) provides valuable insights into the possible reagents and conditions for such transformations. ossila.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

3-bromo-5-fluoro-4-propan-2-ylphenol |

InChI |

InChI=1S/C9H10BrFO/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 |

InChI Key |

NWEURXXXTFQIAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1Br)O)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoro 4 Isopropylphenol

Reaction Pathways of Halogenated Phenols

Halogenated phenols, including 3-Bromo-5-fluoro-4-isopropylphenol, undergo a range of reactions, primarily categorized as nucleophilic substitution, electrophilic aromatic substitution, and oxidation-reduction reactions. The presence of both electron-donating (hydroxyl and isopropyl) and electron-withdrawing (bromine and fluorine) groups on the same aromatic ring results in complex reactivity patterns.

Nucleophilic Substitution Reactions (of bromine and fluorine)

In principle, the bromine and fluorine atoms on the aromatic ring of this compound can be replaced by nucleophiles. However, nucleophilic aromatic substitution (SNAAr) on an unactivated aromatic ring is generally a difficult process. The reactivity of the halogens towards substitution is influenced by their electronegativity and the stability of the intermediate Meisenheimer complex. Fluorine, being the most electronegative halogen, is typically a better leaving group in SNAAr reactions when the ring is sufficiently activated by electron-withdrawing groups.

For a related compound, 3-bromo-5-fluorophenol (B1288921), the fluoride (B91410) substituent can react with nucleophiles via nucleophilic aromatic substitution. ossila.com Similarly, in 3-bromo-4,5-difluorophenol, the bromine and fluorine atoms can be substituted through nucleophilic substitution reactions, often requiring polar solvents like dimethyl sulfoxide (B87167) and reagents such as sodium hydroxide (B78521) or potassium carbonate.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of a phenol (B47542) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In this compound, the positions ortho and para to the hydroxyl group are already substituted. However, the positions meta to the hydroxyl group (and ortho/para to the other substituents) can still undergo electrophilic attack, although the reaction conditions would need to be carefully controlled to overcome the deactivating effects of the halogens.

For instance, the synthesis of related halogenated phenols often involves electrophilic bromination of a phenol derivative. The electrophilic bromination of 4,5-difluorophenol using bromine in a solvent like acetic acid or dichloromethane (B109758) is a common method.

Oxidation and Reduction Reactions

The phenol group is susceptible to oxidation, which can lead to the formation of quinones or other oxidized products. Reagents like potassium permanganate (B83412) or chromium trioxide in acidic conditions can be used for the oxidation of phenols.

Conversely, reduction reactions can also occur. For example, the halogen atoms on the aromatic ring can potentially be removed through reduction.

Mechanistic Analysis of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic routes.

Kinetics of Halogenation Reactions

The kinetics of halogenation reactions of phenols are influenced by the nature of the halogenating agent, the solvent, and the substituents on the phenolic ring. The electron-donating hydroxyl group accelerates the reaction, while the electron-withdrawing halogen substituents (bromine and fluorine) would be expected to decrease the rate of further electrophilic halogenation. The bulky isopropyl group may also exert steric hindrance, affecting the approach of the electrophile.

Influence of Substituents on Reaction Mechanisms

The substituents on the aromatic ring of this compound have a profound impact on its reactivity and the mechanisms of its reactions.

Hydroxyl Group (-OH): As a strongly activating, ortho-, para-directing group, it dominates the regioselectivity of electrophilic aromatic substitution reactions. It also increases the nucleophilicity of the ring.

Bromine (-Br) and Fluorine (-F): These halogen atoms are deactivating due to their inductive electron-withdrawing effects, but they are also ortho-, para-directors due to resonance effects. Their presence makes the aromatic ring less susceptible to electrophilic attack compared to phenol itself. The fluorine atom's high electronegativity makes it a potential site for nucleophilic aromatic substitution under certain conditions. ossila.com

Research on this compound Remains Limited

Despite its potential as a versatile building block in organic synthesis, detailed scientific literature focusing specifically on the chemical reactivity and the formation of derivatives and adducts of this compound is currently unavailable in the public domain.

While the unique substitution pattern of a bromine atom, a fluorine atom, and an isopropyl group on the phenol ring suggests a rich and varied chemical reactivity, dedicated studies and research findings concerning this particular compound have not been published. The presence of these functional groups would theoretically allow for a range of chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex molecules.

The phenolic hydroxyl group could undergo reactions such as etherification and esterification. The bromine atom, a good leaving group, would be expected to participate in various cross-coupling reactions, including the Suzuki and Buchwald-Hartwig amination reactions, which are fundamental in the creation of carbon-carbon and carbon-nitrogen bonds, respectively. Furthermore, the aromatic ring itself could potentially undergo further electrophilic or nucleophilic substitution, depending on the reaction conditions. The formation of adducts, for instance, through Diels-Alder type reactions, could also be a possibility under specific circumstances.

However, without experimental data and published research, any discussion on the formation of derivatives and adducts of this compound would be purely speculative. The scientific community awaits detailed investigations to elucidate the specific reactivity and potential applications of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 3-Bromo-5-fluoro-4-isopropylphenol, the key vibrational modes are associated with the hydroxyl, isopropyl, and substituted benzene (B151609) ring moieties.

The O-H stretching vibration of the phenolic group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with its breadth resulting from hydrogen bonding. The C-H stretching vibrations of the isopropyl group's methyl and methine components are anticipated in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to be observed around 3030-3100 cm⁻¹.

The aromatic C=C stretching vibrations typically produce a series of sharp bands between 1450 and 1600 cm⁻¹. The presence of substituents on the benzene ring influences the pattern of these absorptions. The C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹, and the in-plane O-H bending vibration is typically found near 1330-1440 cm⁻¹.

The vibrations of the carbon-halogen bonds are found at lower wavenumbers. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region, while the C-Br stretching vibration is anticipated at a lower frequency, typically between 500 and 600 cm⁻¹. Out-of-plane C-H bending vibrations of the aromatic ring, which are sensitive to the substitution pattern, are expected below 900 cm⁻¹. For instance, FT-IR data for the related compound 4-isopropylphenol (B134273) shows characteristic peaks that support these predictions. spectrabase.comchemicalbook.comnist.gov

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Phenolic -OH |

| Aromatic C-H Stretch | 3030-3100 | Ar-H |

| Aliphatic C-H Stretch | 2870-2970 | Isopropyl C-H |

| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |

| O-H Bend (in-plane) | 1330-1440 | Phenolic -OH |

| C-F Stretch | 1000-1400 | Aryl-F |

| C-O Stretch | 1200-1260 | Phenolic C-O |

| C-H Bend (out-of-plane) | < 900 | Ar-H |

| C-Br Stretch | 500-600 | Aryl-Br |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light by a molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar bonds and symmetric vibrations. epequip.comthermofisher.com

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong, appearing in the 1580-1620 cm⁻¹ region. The symmetric "ring breathing" vibration of the benzene ring is also anticipated to give a sharp and intense peak. The C-H stretching vibrations of both the aromatic ring and the isopropyl group will also be present.

Vibrations involving the heavier halogen atoms, such as the C-Br stretch, are often more readily observed in Raman than in FT-IR spectra. The C-F stretch will also be present. Studies on similar phenolic compounds demonstrate the utility of FT-Raman in differentiating between various substitution patterns. researchgate.netuliege.be

Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Ar-H |

| Aliphatic C-H Stretch | 2870-2970 | Isopropyl C-H |

| Aromatic C=C Stretch | 1580-1620 | Benzene Ring |

| Ring Breathing | ~1000 | Benzene Ring |

| C-F Stretch | 1000-1400 | Aryl-F |

| C-Br Stretch | 500-600 | Aryl-Br |

X-ray Diffraction Analysis for Solid-State Structure

Powder X-ray Diffraction (PXRD) for Crystallinity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the solid-state nature of a compound. It is a crucial method for characterizing the crystallinity of a bulk sample. When an X-ray beam is directed at a powdered sample, the X-rays are diffracted by the crystalline lattices of the material. The resulting diffraction pattern is a unique fingerprint of the compound's crystalline structure.

The analysis of this compound via PXRD would involve irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle, 2θ (two-theta). The resulting diffractogram plots the intensity of the diffracted X-rays against the 2θ angle.

The nature of the PXRD pattern provides direct insight into the long-range structural order of the material:

Crystalline Form : A crystalline sample of this compound would yield a diffraction pattern with a series of sharp, well-defined peaks at specific 2θ angles. The position and relative intensity of these peaks are characteristic of the specific crystal lattice structure (polymorph) of the compound.

Amorphous Form : If the compound is amorphous, meaning it lacks long-range atomic order, it will not produce sharp diffraction peaks. Instead, the diffractogram will show one or more broad humps, often referred to as halos, over a wide 2θ range.

While specific experimental PXRD data for this compound are not available in the surveyed literature, the table below illustrates a hypothetical data set for a crystalline organic compound, demonstrating how the peak positions (2θ) and their relative intensities would be presented.

Table 1: Illustrative PXRD Data for a Crystalline Aromatic Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 78 |

| 21.1 | 4.21 | 90 |

| 23.5 | 3.78 | 65 |

| 25.9 | 3.44 | 50 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. For organic molecules, this absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of the molecule, particularly the presence of chromophores.

The structure of this compound contains a substituted benzene ring, which acts as a chromophore. The absorption of UV light by this molecule would primarily involve two types of electronic transitions:

π→π* (pi to pi-star) Transitions : These transitions involve the excitation of an electron from a bonding π orbital, associated with the aromatic ring's double bonds, to an antibonding π* orbital. These transitions are typically of high intensity.

n→π* (n to pi-star) Transitions : These transitions occur when a non-bonding electron (n), such as one from the lone pairs on the oxygen of the hydroxyl group or the bromine atom, is promoted to an antibonding π* orbital of the aromatic ring. These transitions are generally of much lower intensity compared to π→π* transitions.

The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum are influenced by the substituents on the benzene ring. In this compound, the hydroxyl (-OH), bromo (-Br), and fluoro (-F) groups act as auxochromes. These groups, through their lone pairs of electrons, can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) relative to unsubstituted benzene. The alkyl isopropyl group generally has a minimal effect on the absorption wavelength.

Although a specific experimental UV-Vis spectrum for this compound is not documented in the reviewed scientific literature, the expected electronic transitions and the influence of its functional groups can be summarized as follows.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Moiety | Expected Wavelength Region |

|---|---|---|---|

| π→π* | π (bonding) → π* (antibonding) | Aromatic Ring | ~200-230 nm and ~260-290 nm |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of a molecule from a theoretical standpoint. These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) Studies of Molecular Structure and Energy

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 3-Bromo-5-fluoro-4-isopropylphenol, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular structure.

This process involves calculating the potential energy of the molecule for different atomic arrangements until the lowest energy conformation is found. The calculations would yield key geometrical parameters such as bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two intersecting planes). These calculated parameters can then be compared with experimental data if available. Furthermore, the total energy of the optimized structure provides insights into the molecule's thermodynamic stability.

Basis Set Selection and Optimization Procedures

The accuracy of DFT calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. For a molecule containing bromine, fluorine, oxygen, carbon, and hydrogen, a basis set such as 6-311++G(d,p) is often employed. rsc.org This notation indicates a triple-zeta valence basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. The choice of an appropriate basis set is a critical step and is often validated by comparing calculated results for related molecules with experimental data.

The optimization procedure typically involves an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces until a stationary point on the potential energy surface is reached.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. rsc.org The energies of these orbitals and their gap would be calculated for this compound to predict its kinetic stability and chemical reactivity. Furthermore, the analysis of the composition of the HOMO and LUMO would reveal which atoms or functional groups are most likely to be involved in electron transfer processes.

Electronic transitions, such as those observed in UV-Visible spectroscopy, are often associated with the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of these electronic transitions. rsc.org

Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the regioselectivity and stereoselectivity of chemical reactions. By examining the spatial distribution and symmetry of the HOMO and LUMO of this compound and a potential reactant, one could predict how they would interact. For instance, in an electrophilic attack, the electrophile would preferentially attack the atomic sites where the HOMO has the largest electron density. Conversely, in a nucleophilic attack, the nucleophile would target the sites where the LUMO has the largest coefficient.

Electronic Structure and Charge Distribution

The electronic structure of a molecule describes the distribution of electrons and the resulting electrostatic potential. This is a key determinant of a molecule's physical and chemical properties. For this compound, the presence of electronegative atoms like bromine, fluorine, and oxygen would lead to a non-uniform charge distribution.

Computational methods can be used to calculate the partial atomic charges on each atom in the molecule. This information helps to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions and reactivity. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface of the molecule. The red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior.

An MEP map of this compound would reveal the regions of positive and negative electrostatic potential. Typically, these maps use a color spectrum where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this specific molecule, the electronegative oxygen and fluorine atoms would be expected to create regions of high electron density (red), while the hydrogen atom of the hydroxyl group would likely be a site of positive potential (blue). Understanding the MEP is fundamental for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in understanding molecular stability and reactivity.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating these properties, researchers can corroborate experimental findings or predict spectra for compounds that have not yet been synthesized or isolated.

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using DFT methods, predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

For this compound, these calculations would predict the frequencies and intensities of its characteristic vibrational bands. For example, the calculations would identify the O-H stretching frequency of the hydroxyl group, the C-F and C-Br stretching frequencies, and the various vibrational modes of the aromatic ring and the isopropyl group. In a computational study of the similar molecule 3-bromo-5-fluorobenzonitrile (B1333829), DFT calculations were used to assign the vibrational modes observed in its FTIR and FT-Raman spectra. core.ac.uk Such an analysis for this compound would provide a theoretical vibrational spectrum that could be compared with experimental data to confirm its structure.

Chemical Shift Predictions

Computational methods can also predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These predictions are valuable for assigning the signals in experimental NMR spectra and for confirming the chemical structure.

Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound would provide a predicted spectrum based on the electronic environment of each nucleus. The calculated shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the hydroxyl and isopropyl groups. Comparing these predicted chemical shifts with experimentally obtained NMR data would be a critical step in the structural elucidation of the compound.

Conformational Analysis and Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to determine the relative energies of these conformers and to identify the most stable (lowest energy) conformation.

A conformational analysis of this compound would focus on the rotation of the isopropyl group and the hydroxyl group relative to the plane of the benzene (B151609) ring. By calculating the potential energy surface as these groups are rotated, the most stable conformer(s) could be identified. This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Nonlinear Optical (NLO) Properties from Computational Methods

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its polarizability and first-order hyperpolarizability.

A computational investigation into the NLO properties of this compound would involve calculating these parameters using DFT. The presence of electron-donating (hydroxyl, isopropyl) and electron-withdrawing (bromo, fluoro) groups on the aromatic ring suggests that the molecule could possess significant NLO properties due to intramolecular charge transfer. The magnitude of the calculated first-order hyperpolarizability would indicate the molecule's potential for applications in NLO devices. For instance, such properties were calculated for 3-bromo-5-fluorobenzonitrile to assess its NLO potential. core.ac.uk

Derivatization and Chemical Modifications for Research Purposes

Strategies for Introducing New Functionalities

The introduction of new functional groups onto the 3-Bromo-5-fluoro-4-isopropylphenol scaffold can be achieved through several synthetic strategies, primarily targeting the phenolic hydroxyl group and the aromatic ring itself.

The hydroxyl group is a versatile handle for introducing a wide array of functionalities. Common reactions include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields ethers. For instance, Williamson ether synthesis can be employed to introduce various alkyl or aryl chains.

Esterification: Acylation with acid chlorides or anhydrides produces the corresponding esters. This can be used to introduce acyl groups that can modulate the electronic properties and steric hindrance of the molecule.

Mitsunobu Reaction: This reaction allows for the conversion of the phenolic hydroxyl group to a variety of other functional groups, including amines and azides, under mild conditions. ossila.com

The aromatic ring, activated by the hydroxyl group and substituted with halogen atoms, is also amenable to further functionalization:

Cross-Coupling Reactions: The bromine atom is particularly well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of aryl, vinyl, or alkyl substituents. ossila.com

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under certain conditions, providing a route to introduce other functionalities at that position. ossila.com

Directed ortho-Metalation: The hydroxyl group can direct metalation to the ortho positions, which can then be quenched with various electrophiles to introduce new substituents.

A summary of potential derivatization strategies is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential New Functionality |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Alkoxy, Aryloxy |

| Esterification | Acyl chloride/anhydride (B1165640), Base (e.g., Pyridine) | Ester |

| Mitsunobu Reaction | DEAD, PPh3, Nucleophile | Amine, Azide, etc. |

| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl, Vinyl |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | Methoxy (B1213986), etc. |

Synthesis of Analogue Compounds for Structure-Activity Relationship Studies (excluding biological activity)

The synthesis of analogue compounds of this compound is crucial for establishing structure-property relationships. By systematically modifying the structure and observing the effects on physicochemical properties, researchers can gain insights into how different substituents influence characteristics such as solubility, electronic properties, and crystal packing.

For instance, modifying the isopropyl group to other alkyl chains of varying lengths and branching can impact the compound's lipophilicity and steric profile. Similarly, the replacement of the bromine or fluorine atoms with other halogens or functional groups can significantly alter the electronic nature of the aromatic ring. nih.gov

A hypothetical series of analogues and their potential impact on physicochemical properties are outlined below.

| Analogue Structure | Modification | Potential Impact on Physicochemical Properties |

| 3-Chloro-5-fluoro-4-isopropylphenol | Replacement of Bromine with Chlorine | Altered electronic properties, bond lengths, and potential for halogen bonding. |

| 3-Bromo-5-chloro-4-isopropylphenol | Replacement of Fluorine with Chlorine | Changes in hydrogen bonding capabilities and electronic effects. |

| 3-Bromo-5-fluoro-4-ethylphenol | Isopropyl group replaced with Ethyl group | Reduced steric bulk and altered lipophilicity. |

| 4-tert-Butyl-3-bromo-5-fluorophenol | Isopropyl group replaced with tert-Butyl group | Increased steric hindrance and lipophilicity. |

These systematic modifications allow for a detailed investigation of how subtle structural changes can lead to significant differences in the macroscopic properties of the resulting compounds.

Analytical Derivatization Methods and Reagents for Detection and Characterization

For analytical purposes, particularly in gas chromatography (GC), derivatization of polar compounds like phenols is often necessary to improve their volatility and thermal stability, leading to better chromatographic separation and detection.

Silylation is a common derivatization technique where the active hydrogen of the phenolic hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the compound and increases its volatility. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out by heating the analyte with the silylating reagent in a suitable solvent.

Acetylation and methylation are alternative derivatization methods. Acetylation involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst like pyridine. This converts the phenol (B47542) into a less polar and more volatile acetate (B1210297) ester. Methylation, the replacement of the phenolic proton with a methyl group, can be achieved using reagents like diazomethane (B1218177) or dimethyl sulfate. These derivatized forms are generally more suitable for GC analysis than the parent phenol.

A comparison of these analytical derivatization methods is provided below.

| Derivatization Method | Reagent(s) | Advantages |

| Silylation | BSTFA, MSTFA | Forms stable and volatile derivatives. |

| Acetylation | Acetic anhydride, Acetyl chloride | Cost-effective and forms stable derivatives. |

| Methylation | Diazomethane, Dimethyl sulfate | Produces highly volatile derivatives. |

Polymerization or Material Precursor Synthesis (if applicable from non-prohibited aspects)

The structure of this compound, with its reactive phenolic hydroxyl group and potential for cross-coupling reactions at the bromine position, suggests its utility as a monomer or precursor in the synthesis of functional polymers. While specific polymerization of this exact compound is not widely reported, analogous halogenated phenols are known to be used in the synthesis of various polymers.

For example, phenols can undergo oxidative coupling polymerization to form poly(phenylene oxide) (PPO) resins. uc.eduelsevierpure.com The presence of bulky substituents, such as the isopropyl group, can influence the polymerization process, sometimes favoring the formation of diphenoquinones over high molecular weight polymers. uc.edu

Furthermore, the bromine atom can serve as a site for polymerization through cross-coupling reactions. For instance, it could potentially be used in the synthesis of poly(arylene ether)s or other conjugated polymers where the aromatic backbone is extended through the formation of new carbon-carbon bonds. Halogenated phenols have also been investigated as precursors for polycarbonates and other engineering thermoplastics. ambeed.com The presence of both bromine and fluorine offers the potential for selective, stepwise polymerization reactions, allowing for the creation of complex polymer architectures.

Quantitative Structure Property Relationship Qspr Modeling

Molecular Descriptors for Structural Representation

To build a QSPR model, the three-dimensional structure of 3-Bromo-5-fluoro-4-isopropylphenol is first converted into a set of numerical values known as molecular descriptors. These descriptors quantify different aspects of the molecule's topology, electronics, and steric profile. researchgate.net

Topological descriptors are numerical representations of a molecule's atomic connectivity, disregarding its three-dimensional conformation. They are calculated from the graph representation of the molecule, where atoms are vertices and bonds are edges. These descriptors encode information about the size, shape, and degree of branching within the molecule. For a substituted phenol (B47542) like this compound, these descriptors capture the arrangement of the benzene (B151609) ring and its substituents.

Table 1: Examples of Topological Descriptors Relevant to Phenolic Compounds

| Descriptor Category | Specific Descriptor Example | Information Encoded |

| Connectivity Indices | Kier & Hall Molecular Connectivity Indices (e.g., ¹χ, ²χ) | Describes the degree of branching and connectivity of atoms within the molecule. |

| Shape Indices | Kappa Shape Indices (κ₁, κ₂, κ₃) | Relates the molecular shape to specific reference structures like linear chains or branched stars. |

| Topological Charge Indices | Jurs Charge Partial Surface Area (CPSA) | Encodes information about charge distribution based on the topology of the molecule. |

| Wiener Index (W) | Sum of distances between all pairs of non-hydrogen atoms. | Represents the overall compactness and branching of the molecule. |

This table is illustrative and provides examples of descriptor types used in QSPR studies of phenolic compounds.

Electronic descriptors quantify the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. These are derived from quantum chemical calculations and provide insight into the electron distribution within this compound. The presence of electronegative halogen atoms (bromine and fluorine) and the electron-donating isopropyl group significantly influences these properties. A study on the classification of phenols highlighted the importance of descriptors related to charge and electronegativity. researchgate.net

Table 2: Examples of Electronic Descriptors and Their Significance

| Descriptor | Description | Relevance to this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influenced by the polar C-Br, C-F, and O-H bonds, affecting solubility and interactions. |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons, relating to its reactivity. |

| Partial Atomic Charges | The distribution of electron density among the atoms. | The electronegative F and Br atoms and the oxygen of the hydroxyl group will have partial negative charges, influencing electrostatic interactions. |

| Sigma-Electronegativity | A measure of the ability of a molecule to attract electrons through the sigma framework. researchgate.net | Important for understanding inductive effects from the halogen and alkyl substituents. |

This table is illustrative and provides examples of descriptor types used in QSPR studies.

Steric descriptors relate to the three-dimensional size and shape of the molecule. They are critical for modeling properties that depend on how the molecule fits into a specific environment, such as a receptor site or a crystal lattice. The bulky isopropyl group and the bromine atom are significant contributors to the steric profile of this compound.

Table 3: Examples of Steric Descriptors

| Descriptor | Description | Relevance to this compound |

| Molecular Volume/Surface Area | The van der Waals or solvent-accessible volume and surface area. | Basic measures of molecular size, affecting diffusion rates and solubility. |

| Principal Moments of Inertia | Describes the mass distribution around the principal axes of the molecule. | Provides a detailed description of the molecule's overall shape and symmetry. |

| Sterimol Parameters (L, B1, B5) | Characterize the dimensions of a substituent. | Can be used to quantify the size and shape of the isopropyl, bromo, and fluoro substituents on the phenol ring. |

| Surface Autocorrelation of Hydrogen-Bonding Potential | Describes the spatial distribution of hydrogen-bonding capabilities across the molecular surface. researchgate.net | Crucial for predicting interactions with polar solvents like water, driven by the hydroxyl group. |

This table is illustrative and provides examples of descriptor types used in QSPR studies.

Chemometric Approaches for Model Development

Once a set of relevant descriptors has been calculated, chemometric methods are used to build the mathematical model that links these descriptors to the property of interest. researchgate.net The goal is to create a statistically robust equation that can accurately predict the property for new, unmeasured compounds.

Multiple Linear Regression (MLR) is a widely used statistical technique in QSPR studies due to its simplicity and ease of interpretation. arcjournals.orgyoutube.com MLR aims to model the linear relationship between a dependent variable (the property being predicted) and one or more independent variables (the molecular descriptors). arcjournals.org The general form of an MLR model is:

Y = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ

where Y is the property, X₁, X₂, ..., Xₙ are the molecular descriptors, and b₀, b₁, ..., bₙ are the regression coefficients determined from the data. researchgate.net

In a study modeling the aqueous solubility of 68 phenols, MLR was used to develop a linear QSSR model with good predictive capability, demonstrating its utility for this class of compounds. semanticscholar.org Another study on the degradation of phenol derivatives also successfully employed MLR to create a predictive QSPR model. nih.gov The performance of an MLR model is typically assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). unibo.it

Partial Least Squares (PLS) regression is a powerful chemometric tool that is particularly useful when the number of predictor variables (descriptors) is large or when there is multicollinearity among them. researchgate.netresearchgate.net Unlike MLR, which can be unstable in such situations, PLS reduces the large number of descriptors to a smaller set of orthogonal "latent variables" or "principal components". researchgate.netnih.gov These latent variables capture the most important information from the descriptors while also being correlated with the property being predicted.

PLS is a common method in QSPR and has been effectively used for various applications, including modeling properties of phenols and other persistent organic pollutants. unibo.itnih.gov For example, a QSAR model for predicting the pKa of 80 different phenols was successfully developed using PLS regression. unibo.it The model's reliability is evaluated through internal and external validation techniques to ensure its predictive power. nih.gov

Feature Selection Algorithms (e.g., Chi-MIC-share)

In the development of robust QSPR models, the selection of the most relevant molecular descriptors from a vast pool of calculated variables is a critical step. Feature selection algorithms are employed to identify a subset of descriptors that have the most significant impact on the property being modeled, while minimizing redundancy and noise.

One such advanced feature selection method is Chi-MIC-share . This algorithm is designed to improve upon traditional methods by more effectively handling non-linear relationships and redundancy among features. The Chi-MIC-share algorithm integrates the strengths of the Chi-squared test (Chi) and Maximal Information Coefficient (MIC) with a redundancy allocation strategy.

The core principles of the Chi-MIC-share algorithm involve:

Identifying Non-linear Correlations: The Maximal Information Coefficient (MIC) is adept at capturing a wide range of correlations, both linear and non-linear, between molecular descriptors and the target property. This provides a more comprehensive understanding of the structure-property relationship compared to methods that only consider linear correlations.

Handling Redundancy: A significant challenge in feature selection is that many molecular descriptors can be highly correlated with each other (redundant). The Chi-MIC-share algorithm employs a "redundant allocation" strategy. Instead of simply eliminating redundant features, which could lead to a loss of valuable information, it apportions the relevance of correlated features, thereby retaining a more complete representation of the molecular structure's influence.

Automated Selection: A key advantage of the Chi-MIC-share method is its ability to automatically determine the optimal number of features to include in the model, which can save considerable time and computational resources compared to manual cross-validation approaches.

While specific studies applying the Chi-MIC-share algorithm to this compound are not available, its utility has been demonstrated in toxicological QSAR studies of organic compounds. oup.comresearchgate.netnih.gov For a QSPR model of this compound, this algorithm could be used to select the most pertinent descriptors from a large set, such as topological, electronic, and steric parameters, to build a predictive model for a property of interest.

Correlation of Molecular Structure with Non-Biological Properties

The chemical structure of this compound, with its distinct substituents on the phenol ring, dictates its physicochemical properties. QSPR studies aim to quantify these relationships.

Chromatographic Retention:

The retention time of a compound in chromatography is a non-biological property that is well-suited for QSPR modeling. For halogenated phenols, gas chromatography (GC) is a common analytical technique. asianpubs.org The retention of this compound on a non-polar GC column, for instance, would be influenced by a combination of its molecular properties.

QSPR studies on phenolic derivatives have shown that retention times can be predicted using descriptors that characterize the molecule's size, shape, and intermolecular interaction potential. oup.comnih.gov For this compound, key structural features influencing its chromatographic retention would include:

Lipophilicity (Hydrophobicity): The isopropyl group significantly increases the lipophilicity of the molecule. The bromine atom also contributes to this property. Higher lipophilicity generally leads to stronger interactions with a non-polar stationary phase, resulting in longer retention times. Descriptors like logP are often used to quantify this.

Polarity: The hydroxyl (-OH) and fluorine (-F) groups introduce polarity to the molecule. The polar nature of the hydroxyl group can lead to interactions with any residual polar sites on a non-polar column, or be the primary site of interaction on a polar column.

The following table illustrates some of the molecular descriptors that would be relevant in a QSPR model for predicting the gas chromatographic retention time of this compound and similar compounds.

| Descriptor Type | Specific Descriptor Example | Structural Influence on this compound | Expected Impact on Retention Time (Non-polar column) |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | The bulky, non-polar isopropyl group and the bromine atom increase the molecule's affinity for a non-polar environment. | Increase |

| Constitutional | Molecular Weight (MW) | The presence of a heavy bromine atom and the isopropyl group gives it a relatively high molecular weight for a substituted phenol. | Increase |

| Topological | Kier Symmetry Index | This descriptor relates to the symmetry of the molecule. nih.gov The substitution pattern on the aromatic ring will determine its value. | Varies based on specific index and column |

| Geometric | 3D Molecular Volume | The overall size of the molecule, influenced by the spatial arrangement of the isopropyl, bromo, and fluoro groups. | Increase |

| Electronic | Dipole Moment | The electronegative fluorine and oxygen atoms create a dipole moment, influencing polar interactions. | Minor on a purely non-polar column; could decrease if it reduces interaction with the stationary phase. |

Theoretical Reactivity Indices:

Theoretical reactivity indices are numerical values derived from quantum mechanical calculations that help predict the reactivity of different sites within a molecule. iupac.org For this compound, these indices can provide insight into its chemical behavior in various reactions. QSPR models can correlate these calculated indices with experimentally observed reaction rates or equilibrium constants. researchgate.netnih.gov

The reactivity of the phenolic ring is heavily influenced by its substituents:

Hydroxyl Group (-OH): This is a strong activating group, donating electron density to the aromatic ring and making it more susceptible to electrophilic substitution.

Isopropyl Group (-CH(CH₃)₂): This is a weak activating group, also donating electron density to the ring through an inductive effect.

Fluorine (-F) and Bromine (-Br) atoms: These halogen atoms have a dual effect. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing due to electron donation through resonance.

Key theoretical reactivity indices for this compound would include:

Atomic Charges: The distribution of electron density across the molecule, represented by partial atomic charges, can indicate the most likely sites for electrophilic or nucleophilic attack. nih.gov

Fukui Functions: These indices identify the most reactive sites in a molecule towards different types of reagents.

The table below outlines some theoretical reactivity indices and their relevance to the chemical behavior of this compound.

| Reactivity Index | Definition | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy suggests greater ease of donating electrons, indicating higher reactivity towards electrophiles. The activating -OH and isopropyl groups would raise the HOMO energy. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Net Atomic Charges | The partial charge on each atom in the molecule. | The oxygen atom of the hydroxyl group and the carbon atoms at the ortho and para positions to the hydroxyl group are expected to have more negative charges, making them susceptible to electrophilic attack. |

| Electrophilicity Index | A measure of the molecule's ability to act as an electrophile. | This global reactivity index can be used to compare the overall electrophilic nature of this compound with other compounds. |

By developing QSPR models based on these and other descriptors, it is possible to create predictive tools for estimating the properties of this compound without the need for extensive experimental testing.

Emerging Research Directions and Future Perspectives for 3 Bromo 5 Fluoro 4 Isopropylphenol

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of multi-substituted aromatic compounds like 3-Bromo-5-fluoro-4-isopropylphenol is a significant challenge, often requiring multi-step processes where controlling regioselectivity is paramount. Future research is expected to move beyond traditional electrophilic substitution methods, which can produce complex isomeric mixtures, towards more elegant and efficient strategies.

Key Research Thrusts:

Directed Ortho-Metalation (DoM): Leveraging the directing ability of the hydroxyl and isopropyl groups could enable highly selective introduction of bromine and fluorine atoms. Research into specific lithium bases and reaction conditions could optimize yields and prevent side reactions.

Catalytic Cross-Coupling Reactions: Modern palladium or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) could be employed. For instance, a di-halogenated phenol (B47542) precursor could be selectively functionalized with an isopropyl group, offering a convergent and flexible synthetic design.

Sustainable and Green Chemistry Approaches: A major future direction involves replacing hazardous reagents and minimizing waste. This includes exploring solid-acid catalysts for the isopropylation step, such as zeolites or sulfonic acid-functionalized resins, which can be easily recovered and reused. google.com Another avenue is the use of enzymatic catalysis, which could offer unparalleled selectivity under mild, aqueous conditions.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing. Developing a flow-based synthesis for this compound could enhance safety, improve yield, and allow for easier scale-up compared to traditional batch processing.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Directed Ortho-Metalation | High regioselectivity | Cryogenic temperatures, strictly anhydrous conditions |

| Catalytic Cross-Coupling | High functional group tolerance, modularity | Catalyst cost and optimization, removal of metal traces |

| Green Chemistry (e.g., Enzymatic) | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering for specific substrates |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control | Reactor design and optimization for multi-step sequences |

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize the novel synthetic routes discussed above, a detailed, real-time understanding of the reaction kinetics and mechanism is essential. In-situ spectroscopic techniques are powerful tools for achieving this, allowing researchers to observe the formation of intermediates and products as the reaction happens. numberanalytics.comresearchgate.net

Future research will likely involve the application of a suite of Process Analytical Technology (PAT) tools to the synthesis of this compound.

Infrared (IR) and Raman Spectroscopy: Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time by tracking their unique vibrational fingerprints. researchgate.net This data is crucial for kinetic modeling and reaction optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of flow NMR probes allows for the continuous analysis of reaction mixtures, providing detailed structural information on the species present without the need for sample extraction. researchgate.net

Hyphenated Techniques: The combination of multiple techniques, such as coupling a liquid chromatography system with a mass spectrometer (LC-MS) to the reactor output, can provide comprehensive, time-resolved data on the reaction's progress and the formation of any byproducts.

The integration of these techniques with machine learning algorithms represents a significant future step, enabling predictive control over the synthesis process. spectroscopyonline.com

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| ATR-FTIR Spectroscopy | Changes in functional groups, concentration profiles. frontiersin.org | Monitoring consumption of starting phenol and formation of halogenated product. |

| Raman Spectroscopy | Molecular structure changes, sensitive to non-polar bonds. numberanalytics.com | Tracking bromination and fluorination steps. |

| In-Situ NMR Spectroscopy | Detailed molecular structure and dynamics. researchgate.net | Identifying and quantifying isomeric intermediates. |

| Mass Spectrometry (MS) | Molecular weight of reaction components. | Detecting trace byproducts and confirming product identity. |

Refinement of Theoretical Models for Predictive Capabilities

Computational chemistry offers a powerful, resource-efficient way to predict the properties and reactivity of molecules like this compound before they are synthesized. Future research will focus on refining theoretical models to enhance their predictive accuracy for such halogenated systems.

Density Functional Theory (DFT): DFT calculations are instrumental in predicting molecular geometries, electronic structures, and spectroscopic signatures (e.g., NMR, IR spectra). nih.govacs.org For this compound, DFT can be used to model the reaction pathways of different synthetic routes, helping to identify the most energetically favorable options.

Quantum Mechanics/Molecular Mechanics (QM/MM): When studying the molecule's interaction with a larger system, such as an enzyme catalyst or a polymer matrix, QM/MM methods will be essential. nih.gov This approach treats the core reactive part of the molecule with high-level quantum mechanics while the surrounding environment is modeled using less computationally intensive molecular mechanics.

Predictive QSPR Models: Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating computed molecular descriptors (e.g., electrostatic potential, dipole moment, partition coefficient) with experimental properties. nih.gov For this compound, this could predict properties like solubility, boiling point, and its electronic behavior in materials.

By combining experimental data with increasingly accurate theoretical models, a comprehensive understanding of the molecule's behavior can be achieved, accelerating the design and discovery process. nih.gov

Exploration of Structure-Property Relationships for Advanced Material Design

The specific substitution pattern of this compound—an electron-donating alkyl group, an electron-withdrawing fluorine atom, a bulky bromine atom, and a hydrogen-bonding hydroxyl group—suggests its potential as a building block for advanced materials. britannica.com Research into structure-property relationships (SPRs) is key to unlocking this potential. researchgate.netresearchgate.net

Polymer Science: As a monofunctional phenol, it could act as a chain-end capping agent or be modified to a difunctional monomer for incorporation into polymers like polycarbonates or polyesters. The presence of bromine and fluorine could impart specific properties such as flame retardancy or altered dielectric constants. SPR studies would focus on how the incorporation of this unit affects the polymer's thermal stability, mechanical strength, and refractive index. nih.gov

Antioxidant Behavior: Hindered phenols are widely used as antioxidants in polymers to prevent degradation. researchgate.net Research could explore how the electronic effects of the fluorine and the steric hindrance from the adjacent isopropyl and bromine groups influence the radical-scavenging ability of the phenolic proton. This could lead to the design of highly efficient and persistent stabilizers. researchgate.net

Potential as a Synthetic Intermediate for Complex Molecules

Beyond its direct use, this compound serves as a highly functionalized and versatile intermediate for the synthesis of more complex molecules. Each of its substituents can be a handle for further chemical transformations.

Cross-Coupling Chemistry: The bromine atom is an ideal handle for Suzuki, Stille, or Sonogashira cross-coupling reactions. This would allow for the attachment of a wide range of aryl, alkyl, or alkynyl groups, building molecular complexity in a controlled manner.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom can activate the ring for SNAr reactions, allowing for its replacement with other nucleophiles (e.g., amines, alkoxides, thiols), thereby introducing new functionalities.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl can be easily converted into an ether, ester, or used to anchor the molecule to a solid support for use in combinatorial chemistry or catalysis.

The strategic combination of these transformations allows the phenol to serve as a "molecular hub," enabling the divergent synthesis of a library of complex derivatives from a single, well-defined starting material. This capability is highly valuable in fields requiring the systematic exploration of chemical space to discover new lead compounds.

Q & A

Q. Basic Research Focus

- GC-MS : Effective for volatile derivatives; purity >95% (GC) is achievable, as demonstrated for 3-Bromo-5-fluorophenol .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) resolve degradation products.

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., distinguishing isopropyl vs. tert-butyl groups).

- Elemental Analysis : Validates Br/F content. Discrepancies between GC and HPLC data may arise from non-volatile impurities; cross-validate with melting point analysis .

What strategies mitigate steric hindrance during functionalization of this compound?

Advanced Research Focus

The bulky isopropyl group at position 4 can hinder nucleophilic substitution. Strategies include:

- Microwave-Assisted Synthesis : Enhances reaction kinetics under high temperatures (e.g., 150°C) to overcome steric barriers.

- Protecting Groups : Temporarily mask the phenol group (e.g., acetyl protection) to direct reactivity to the bromine site.

- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, leveraging steric-tolerant ligands like SPhos .

How should researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Advanced Research Focus

Discrepancies often arise from solvent effects or incomplete DFT modeling. Methodological steps:

- Solvent Parameterization : Include implicit solvent models (e.g., COSMO-RS) to account for solvation energy in DFT calculations.

- Kinetic Studies : Compare activation energies (ΔG‡) from Arrhenius plots with computed transition states.

- Isotopic Labeling : Trace fluorine/bromine displacement pathways via ¹⁸O-labeled phenol derivatives. Cross-reference with analogous compounds like 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, where steric and electronic effects were experimentally validated .

How can biological activity assays for this compound address interference from degradation products?

Q. Advanced Research Focus

- Stability Profiling : Pre-assay stability tests (e.g., pH 7.4 buffer at 37°C for 24 hrs) identify major degradants via LC-MS.

- Bioassay Controls : Include degradation product controls (e.g., 5-fluoro-4-isopropylphenol) to isolate contributions from the parent compound.

- Enzyme Inhibition Studies : Use time-resolved assays to differentiate direct inhibition (rapid onset) vs. metabolite-mediated effects, as applied in studies of 4-(3-Bromopropoxy)phenol .

What are the optimal storage conditions to prevent decomposition of this compound?

Q. Basic Research Focus

- Temperature : Store at 0–6°C to minimize thermal degradation, as recommended for structurally similar 3-Bromo-5-fluorophenol .

- Light Sensitivity : Use amber vials to prevent photolytic dehalogenation.

- Desiccants : Include silica gel to avoid hydrolysis of the bromine substituent.

How does the electron-withdrawing effect of fluorine influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

The fluorine atom at position 5 enhances the electrophilicity of the adjacent bromine, facilitating Pd-catalyzed couplings. However, the isopropyl group’s +I effect may counteract this. Experimental approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.